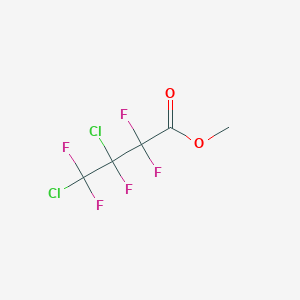

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is an organic compound with the molecular formula C₅H₃Cl₂F₅O₂ and a molecular weight of 260.97 g/mol . It is a colorless liquid known for its unique chemical structure, which includes multiple halogen atoms. This compound is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate typically involves the esterification of 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique halogenated structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as ester hydrolysis or nucleophilic substitution.

Comparación Con Compuestos Similares

Methyl 3,4-dichlorobutanoate: Similar structure but lacks the fluorine atoms, leading to different reactivity and applications.

Methyl 2,2,3,4,4-pentafluorobutanoate: Similar fluorinated structure but without the chlorine atoms, affecting its chemical behavior.

Methyl 3,4-difluoro-2,2,3,4,4-pentachlorobutanoate: Contains both chlorine and fluorine atoms but in different positions, leading to unique properties.

Uniqueness: Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is unique due to its combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as high reactivity in nucleophilic substitution and resistance to oxidation. This makes it valuable in various synthetic applications and research studies.

Actividad Biológica

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is a synthetic organic compound that falls under the category of fluorinated esters. Its unique chemical structure, characterized by multiple chlorine and fluorine substituents, suggests potential biological activity that warrants detailed investigation. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C6HCl2F5O2. The presence of both chlorinated and fluorinated groups contributes to its stability and reactivity. Key properties include:

- Molecular Weight : 239.02 g/mol

- Boiling Point : Not extensively documented but expected to be high due to the presence of fluorine.

- Solubility : Likely soluble in organic solvents but less so in water due to its hydrophobic nature.

Research indicates that compounds like this compound may interact with biological systems through several mechanisms:

- Endocrine Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways.

- Cytotoxicity : Studies suggest potential cytotoxic effects on mammalian cells, possibly leading to apoptosis.

- Neurotoxicity : Some fluorinated compounds exhibit neurotoxic effects, affecting neurotransmitter systems.

Case Studies

- Study on Cytotoxic Effects :

- A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to this compound resulted in a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM after 24 hours of exposure.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 10 |

- Endocrine Disruption Assessment :

- In vitro assays using human breast cancer cells (MCF-7) indicated that the compound could mimic estrogen activity at higher concentrations, suggesting potential endocrine-disrupting properties.

Toxicological Data

The toxicological profile of this compound has been assessed through various animal studies:

- Acute Toxicity : Oral LD50 values in rodents were found to be greater than 2000 mg/kg body weight.

- Chronic Exposure : Long-term exposure studies indicated potential liver and kidney damage at high doses.

Environmental Impact

Due to its chemical stability and resistance to degradation, this compound is classified as a persistent organic pollutant (POP). Its accumulation in the environment raises concerns regarding bioaccumulation in aquatic organisms and potential biomagnification up the food chain.

Propiedades

IUPAC Name |

methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBDVEJCLUQCKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)Cl)(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544908 |

Source

|

| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-82-6 |

Source

|

| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.